

Synthesis Pathway of Fomesafen-d3: A Technical Guide

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Compound of Interest							
Compound Name:	Fomesafen-d3						
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This technical guide provides a comprehensive overview of a proposed synthesis pathway for **Fomesafen-d3**, a deuterated analog of the herbicide Fomesafen. The synthesis is a multi-step process involving etherification, nitration, and a final amidation step utilizing a deuterated reagent. This document outlines detailed experimental protocols derived from established synthesis methods for Fomesafen, along with a proposed route for the preparation of the key deuterated intermediate.

I. Overview of the Synthesis Pathway

The synthesis of **Fomesafen-d3** follows the same fundamental three-step route as its non-deuterated counterpart, Fomesafen. The key modification is the introduction of deuterium atoms in the final stage of the synthesis, specifically on the methanesulfonyl group.

The proposed overall synthesis is as follows:

- Step 1: Etherification: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid from m-hydroxybenzoic acid and 3,4-dichlorobenzotrifluoride.
- Step 2: Nitration: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid through the nitration of the product from Step 1.



• Step 3: Amidation with a Deuterated Reagent: Synthesis of **Fomesafen-d3** by the amidation of the nitrated product from Step 2 with methanesulfonamide-d3.

A critical precursor for this synthesis is methanesulfonamide-d3, which is not readily available commercially. A plausible synthetic route for this reagent is also presented.

II. Proposed Synthesis of Methanesulfonamide-d3

The synthesis of **Fomesafen-d3** necessitates the preparation of deuterated methanesulfonamide (CD₃SO₂NH₂). A feasible approach involves the preparation of methanesulfonyl chloride-d3 followed by amidation.

Synthesis of Methanesulfonyl Chloride-d3 (CD₃SO₂Cl)

One reported method for preparing methanesulfonyl chloride-d3 involves the anhydrous chlorination of dimethyl sulfoxide-d6 (DMSO-d6)[1].

- Reactants: Dimethyl sulfoxide-d6, Chlorine gas.
- Reaction Conditions: The reaction proceeds through anhydrous chlorination followed by aqueous chlorination. Trichloromethyl methyl sulfide-d3 is an intermediate in this reaction[1].
- Yield: A yield of 52% for methanesulfonyl chloride-d3 has been reported[1].

Amidation of Methanesulfonyl Chloride-d3

Methanesulfonyl chloride-d3 can then be converted to methanesulfonamide-d3 by reaction with ammonia. This is a standard procedure for forming sulfonamides from sulfonyl chlorides.

III. Detailed Synthesis Pathway of Fomesafen-d3

The following sections provide detailed experimental protocols for each step in the synthesis of **Fomesafen-d3**.

Step 1: Etherification of m-Hydroxybenzoic Acid

This step involves the Williamson ether synthesis to form the diaryl ether backbone of the molecule.



Experimental Protocol:

A preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid involves the reaction of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride in the presence of a crown ether phase-transfer catalyst and a mixed solvent system of dimethyl sulfoxide and toluene. The reaction proceeds through salt formation, followed by etherification at a temperature of 130-175°C, and finally acidification to yield the product with a reported yield of over 96%.

Step 2: Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

The second step is the regioselective nitration of the diaryl ether intermediate.

Experimental Protocol:

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is carried out using a mixture of nitric acid and sulfuric acid. In a continuous flow process using a droplet-based microreactor, a conversion of 83.03% and a selectivity of 79.52% were achieved at an optimized reaction temperature of 308 K[2][3]. Another patent describes a process with a nitration yield of up to 85% by using a directional nitration technology.

Step 3: Amidation to Fomesafen-d3

The final step to produce **Fomesafen-d3** involves the amidation of the nitrated intermediate with the previously synthesized methanesulfonamide-d3. This reaction typically proceeds via an acid chloride intermediate.

Experimental Protocol:

- Formation of the Acid Chloride: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is subsequently removed under vacuum.
- Amidation: The resulting acid chloride is dissolved in a suitable solvent like dry pyridine.
 Methanesulfonamide-d3 is then added, and the mixture is stirred, typically at room temperature overnight, to allow for the formation of the sulfonamide linkage. A patent



describing the synthesis of Fomesafen reports a yield of over 95% for the amidation step when using a nanocatalyst.

IV. Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Fomesafen and its deuterated analog.



Step	Reactio n	Reactan ts	Key Reagent s/Cataly sts	Temper ature (°C)	Time (h)	Yield (%)	Purity (%)
Precurso r Synthesi s	Synthesi s of Methane sulfonyl Chloride- d3	Dimethyl sulfoxide- d6, Chlorine	-	-	-	52	-
1	Etherifica tion	m- Hydroxyb enzoic acid, 3,4- Dichlorob enzotriflu oride	Crown ether, DMSO/T oluene	130-175	-	>96	-
2	Nitration	3-[2- chloro-4- (trifluoro methyl)p henoxy]b enzoic acid	Nitric acid, Sulfuric acid	35	-	83.03 (Conversi on)	79.52 (Selectivi ty)
3	Amidatio n	5-[2- chloro-4- (trifluoro methyl)p henoxy]- 2- nitrobenz oyl chloride, Methane	Pyridine, Nanocata lyst (optional)	Room Temperat ure	Overnigh t	>95	>95 (crude)

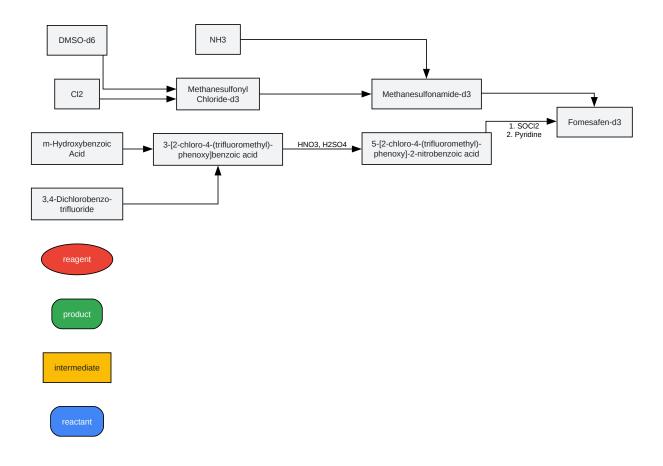


sulfonami

de-d3

V. Synthesis Pathway Visualization

The following diagram illustrates the proposed synthesis pathway for Fomesafen-d3.



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Caption: Proposed synthesis pathway for Fomesafen-d3.

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